(2R,3R,4S,5R,6S,8R,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol
Description
The compound (2R,3R,4S,5R,6S,8R,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane-8,9,16-triol is a highly complex polycyclic alkaloid with 10 stereocenters and a hexacyclic framework. Its structure features:
- 11-azahexacyclo core with fused rings and bridging atoms.
- Ethyl and methoxymethyl substituents at positions 11 and 13, respectively.
- Three methoxy groups (positions 4, 6, 18) and three hydroxyl groups (positions 8, 9, 16).
This compound belongs to a class of nitrogen-containing polycyclic natural products, often derived from marine actinomycetes or synthetic pathways .
Properties
IUPAC Name |
(2R,3R,4S,5R,6S,8R,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41NO7/c1-6-26-11-22(12-30-2)8-7-16(27)24-14-9-13-15(31-3)10-23(28,17(14)18(13)32-4)25(29,21(24)26)20(33-5)19(22)24/h13-21,27-29H,6-12H2,1-5H3/t13-,14-,15+,16+,17-,18+,19-,20+,21?,22+,23-,24?,25?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBLTQQBEQQLEV-WZROKYDKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@@H](C(C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,3R,4S,5R,6S,8R,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol is a complex organic molecule with significant potential in biological applications. This article reviews its biological activity based on available literature and research findings.
Chemical Structure and Properties
The structural complexity of this compound is notable due to its multiple stereocenters and functional groups that may influence its biological interactions. Here are some key properties:
| Property | Value |
|---|---|
| IUPAC Name | (2R,3R,...)-11-ethyl-4... |
| Molecular Formula | C₃₆H₅₈N₁O₉ |
| Molecular Weight | 638.8721 g/mol |
| CAS Number | 63223-86-9 |
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance:
- Case Study : A study evaluating the antimicrobial activities of related compounds found that they exhibited significant inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .
Anticancer Potential
The anticancer properties of compounds in this class have been explored extensively:
- Research Findings : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by activating caspase pathways. For example:
Neuroprotective Effects
Neuroprotective activities have also been reported for similar compounds:
- Mechanism of Action : These compounds may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
Mechanistic Insights
The biological activities of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways critical for cell survival.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that affect cell proliferation and survival.
- Oxidative Stress Reduction : Antioxidant properties contribute to the protection of cells from oxidative damage.
Comparison with Similar Compounds
Structural Variations and Functional Group Modifications
The following table summarizes key structural differences between the target compound and its analogs:
Key Observations
Core Framework : The target compound’s hexacyclic structure distinguishes it from the pentacyclo analog in , which lacks one ring system. This difference likely impacts conformational rigidity and intermolecular interactions.
Substituent Effects: The triol groups in the target compound enhance water solubility compared to analogs with fewer hydroxyls (e.g., ).
Stereochemical Complexity : Variations in stereochemistry (e.g., position 1 methyl in ) may alter binding affinity to biological targets, though experimental validation is absent in the evidence.
Q & A
Q. How can the stereochemistry of this compound be experimentally validated?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving complex stereochemistry. For this compound, grow high-purity crystals via slow evaporation in a solvent system (e.g., methanol/water). Collect diffraction data using synchrotron radiation to resolve overlapping electron densities caused by the 14 stereocenters. Refinement software (e.g., SHELXL) should account for methoxy and aza-group conformers. Cross-validate results with NMR (e.g., NOESY for spatial proximity of protons) .
Q. What are the solubility challenges in formulating this compound for in vitro assays?
Methodological Answer: Due to its polycyclic structure and multiple methoxy groups, the compound is highly hydrophobic. Use co-solvents like DMSO (≤5% v/v) for initial stock solutions. For aqueous compatibility, employ β-cyclodextrin inclusion complexes or micellar systems (e.g., Cremophor EL). Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates. Prioritize phosphate-buffered saline (PBS) with 0.1% Tween-80 for in vitro assays .
Q. How can computational tools predict its physicochemical properties?
Methodological Answer: Use quantum mechanical (QM) methods (e.g., DFT with B3LYP/6-31G* basis set) to calculate logP, pKa, and polar surface area. Software like ACD/Labs Percepta or ChemAxon predicts solubility and membrane permeability. Validate against experimental data (e.g., HPLC-measured logP). Note discrepancies between computed and observed properties may arise from intramolecular hydrogen bonding .
Advanced Research Questions
Q. How to design a synthetic route that avoids epimerization at labile stereocenters?
Methodological Answer: Focus on late-stage functionalization to minimize stereochemical perturbations. For the aza-hexacyclic core, use asymmetric catalysis (e.g., chiral oxazaborolidines for cycloadditions). Protect methoxy groups as TMS ethers during ring-closing metathesis. Monitor reaction progress via chiral HPLC and adjust temperature/pH to stabilize intermediates. Post-synthesis, characterize intermediates with LC-MS and 2D NMR .
Q. What strategies reconcile discrepancies between computational and experimental NMR chemical shifts?
Methodological Answer: Discrepancies often arise from dynamic conformers or solvent effects. Perform molecular dynamics (MD) simulations (e.g., AMBER) to model solvent-solute interactions. Compare Boltzmann-weighted averaged shifts (from MD trajectories) with experimental ¹³C/¹H NMR data. Adjust DFT parameters (e.g., solvent model = PCM) for better alignment. If unresolved, consider solid-state NMR to isolate conformational states .
Q. How to optimize reaction conditions for selective methoxymethylation?
Methodological Answer: Use design of experiments (DoE) to screen variables:
- Catalyst: Pd(OAc)₂ with Xantphos ligand.
- Solvent: DMF/H₂O (9:1) for polarity balance.
- Temperature: 80°C to balance kinetics and selectivity. Analyze outcomes via GC-MS and multivariate regression. ICReDD’s reaction path search algorithms (combining QM and machine learning) can identify optimal conditions by correlating transition-state energies with yields .
Data Contradiction Analysis
Q. Conflicting reports on thermal stability: How to resolve?
Methodological Approach:
- Experimental: Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (air) atmospheres. Compare decomposition onset temperatures.
- Computational: Calculate bond dissociation energies (BDEs) for labile groups (e.g., methoxymethyl) using DFT.
- Hypothesis Testing: If experimental TGA shows lower stability than computed BDEs, investigate impurity-driven catalysis (e.g., trace metals). Use ICP-MS to detect metal contaminants .
Key Notes
- Methodological Rigor : Answers integrate multi-technique validation (experimental + computational) to address research-grade complexity.
- Contradiction Handling : Emphasize iterative hypothesis testing and root-cause analysis for data conflicts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
